molecular formula C18H13NO5 B2917824 N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 923195-58-8

N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B2917824
CAS RN: 923195-58-8
M. Wt: 323.304
InChI Key: GKPXCHFSXIVYRM-UHFFFAOYSA-N
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Description

The compound “N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a derivative of coumarin . Coumarins are a type of organic compound that are often used in the manufacture of pharmaceuticals and cosmetics due to their various biological activities .


Molecular Structure Analysis

Based on the name, this compound likely contains a chromen-6-yl group, a benzodioxine group, and a carboxamide group . These functional groups could potentially contribute to the compound’s physical and chemical properties, as well as its biological activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of functional groups, the overall shape of the molecule, and the types of intermolecular forces it can form .

Scientific Research Applications

Anticholinesterase Activity

A study on the synthesis and anticholinesterase activity of coumarin-3-carboxamides bearing a tryptamine moiety, including compounds related to N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, showed significant activity against acetylcholinesterase (AChE). The structure-activity relationship (SAR) study indicated that introducing a benzyloxy moiety at the 7-position of the coumarin scaffold could enhance anti-AChE activity. The best results were obtained with a compound displaying an IC50 value of 0.16 μM, suggesting potential applications in treating diseases related to cholinesterase activity, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).

Metal Complex Synthesis and Spectroscopic Studies

Another research focus is on novel copper(II), cobalt(II), and nickel(II) complexes with derivatives of 2-oxo-2H-chromene, where the synthesized compounds were characterized by single-crystal X-ray diffraction and cyclic voltammetry techniques. These studies provide insights into the structural and electrochemical properties of metal complexes with chromene derivatives, suggesting their potential application in materials science and catalysis (Myannik et al., 2018).

Development of GPR55 Ligands

Research on chromen-4-one derivatives as (ant)agonists for the lipid-activated G protein-coupled receptor GPR55, involved in chronic diseases like inflammation and cancer, shows the potential therapeutic applications of these compounds. By synthesizing a series of chromen-4-one-2-carboxylic acid derivatives with varied efficacy from (partial) agonists to antagonists, the study highlights the versatility of these compounds in drug development (Schoeder et al., 2019).

Anticancer and Docking Studies

The synthesis and evaluation of indole-coumarin hybrids for their anticancer activity and docking studies against the Bcl-2 gene indicate the potential of these compounds in cancer therapy. One compound exhibited potent cytotoxicity against human breast adenocarcinoma cells, suggesting the importance of such hybrids in developing new anticancer drugs (Kamath et al., 2015).

Antibacterial and Antimicrobial Activities

Several studies have explored the antibacterial and antimicrobial potentials of chromene derivatives. For instance, the synthesis of innovative coumarin derivatives containing the thiazolidin-4-one ring demonstrated significant biological properties, suggesting their use as antibacterial agents (Ramaganesh et al., 2010). Another study on the synthesis and properties of some aromatic polyamides with coumarin chromophores provides insights into the photosensitive and thermal properties of these polymers, indicating their application in materials science (Nechifor, 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some coumarin derivatives are known to inhibit enzymes such as monoamine oxidase and cholinesterase .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studies on its biological activity, its physical and chemical properties, and its potential uses in fields such as medicine or materials science .

properties

IUPAC Name

N-(2-oxochromen-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c20-17-8-5-11-9-12(6-7-13(11)24-17)19-18(21)16-10-22-14-3-1-2-4-15(14)23-16/h1-9,16H,10H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPXCHFSXIVYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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